11beta-Hydroxyboldione chemical structure and properties
11beta-Hydroxyboldione chemical structure and properties
Technical Whitepaper: 11
Abstract
11
Part 1: Chemical Identity & Structural Analysis
11
Physicochemical Profile:
| Property | Data |
| IUPAC Name | (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-3,17-dione |
| Common Name | 11 |
| Molecular Formula | C |
| Molecular Weight | 300.39 g/mol |
| CAS Registry | 898-84-0 |
| Regulatory Status | USP Impurity (Prednisolone Sodium Phosphate Impurity D) |
| Polarity (LogP) | ~1.8 (Predicted) – Reduced lipophilicity vs. Boldione due to -OH group |
| UV Max | ~242 nm (characteristic of |
Structural Visualization
The following diagram illustrates the core steroid backbone and the critical 11
Caption: Structural decomposition of 11
Part 2: Synthesis & Biotransformation
Direct chemical synthesis of 11
Protocol: Microbial Hydroxylation of Boldione
This protocol utilizes Curvularia lunata, a fungus with high 11
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Inoculum Preparation:
-
Cultivate Curvularia lunata (NRRL 2380) on potato dextrose agar slants for 7 days at 25°C.
-
Transfer spores to a seed medium (Glucose 2%, Peptone 0.5%, Yeast extract 0.5%) and incubate for 24h at 28°C, 200 rpm.
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-
Substrate Addition:
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Dissolve Boldione (androsta-1,4-diene-3,17-dione) in ethanol (10 mg/mL).
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Add substrate solution to the fermentation culture to a final concentration of 0.5 mg/mL.
-
-
Biotransformation Phase:
-
Incubate for 48–72 hours.
-
Monitor reaction via TLC (Mobile phase: Chloroform/Methanol 9:1). The product (11
-OH) will appear more polar (lower R ) than Boldione.
-
-
Extraction & Purification:
-
Extract broth with Ethyl Acetate (3x vol).
-
Wash organic layer with brine, dry over Na
SO , and evaporate. -
Purify via Silica Gel Column Chromatography using a gradient of Hexane:Ethyl Acetate (70:30
50:50).
-
Alternative Source (Pharmaceutical Impurity):
11
Part 3: Metabolic Pathways & Pharmacokinetics
Understanding the metabolism of 11
The 11 -HSD Shuttle
Unlike typical androgens, the 11
-
11
-HSD Type 2 (Kidney/Placenta): Oxidizes the 11 -hydroxyl to an 11-ketone, forming 11-Ketoboldione (inactive at GR). -
11
-HSD Type 1 (Liver/Adipose): Can reduce the ketone back to the hydroxyl form.
This "shuttle" mechanism mimics the Cortisol
Caption: Metabolic interconversion of 11
Part 4: Analytical Methodologies (LC-MS/MS)
For detection in biological matrices (plasma/urine) or pharmaceutical formulations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Method Validation Parameters
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Matrix: Human Urine or Pharmaceutical Formulation.
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Internal Standard: Prednisolone-d8 or Testosterone-d3.
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Ionization: Electrospray Ionization (ESI) in Positive Mode .
LC-MS/MS Protocol
-
Sample Preparation (Urine):
-
Hydrolysis: Incubate 2 mL urine with
-glucuronidase (E. coli) at 50°C for 1 hour (to cleave conjugates). -
Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME).
-
Reconstitution: Dissolve residue in 50:50 Methanol:Water.
-
-
Chromatography (HPLC):
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Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 100 mm, 2.7
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 90% B over 8 minutes.
-
-
Mass Spectrometry Settings (MRM):
-
Precursor Ion: [M+H]
= m/z 301.2 -
Key Transitions:
-
Quantifier: 301.2
121.1 (A-ring cleavage, characteristic of 1,4-dienes). -
Qualifier 1: 301.2
283.2 (Loss of water [-H O], confirmed 11-OH group). -
Qualifier 2: 301.2
147.1.
-
-
Data Summary Table: Diagnostic Ions
| Ion Type | m/z Value | Structural Origin |
| [M+H] | 301.2 | Protonated Molecular Ion |
| [M+H - H | 283.2 | Loss of 11 |
| Fragment A | 121.1 | Cleavage of A/B ring (Typical of |
References
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United States Pharmacopeia (USP). Prednisolone Sodium Phosphate: Impurity Profiling. USP-NF Online.
-
Holland, H. L., et al. (1998).[2] "Microbial hydroxylation of steroids." Steroids, 63(9), 484-495.[2] (Demonstrates fungal 11
-hydroxylation capabilities). - Schänzer, W., & Donike, M. (1993). "Metabolism of anabolic steroids in man: synthesis and use of reference substances for identification of anabolic steroid metabolites." Analytica Chimica Acta, 275(1-2), 23-48. (Foundational text on steroid mass spectrometry).
-
PubChem. Compound Summary: 11beta-Hydroxyandrosta-1,4-diene-3,17-dione.[1] National Library of Medicine.
-
Simson Pharma.
-Hydroxyboldione) Datasheet.
